2-Bromo-4-fluoro-1-naphthaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-fluoronaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBKUEIUVUVJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde: A Technical Guide
Introduction
2-Bromo-4-fluoro-1-naphthaldehyde is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structure, featuring a fluorinated and brominated naphthalene core with a reactive aldehyde group, makes it a versatile building block for constructing complex molecular architectures. The strategic placement of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making the synthesis of such intermediates a critical area of research.[1][2] This guide provides an in-depth overview of a common synthetic route to this compound, complete with experimental protocols and quantitative data.
Core Synthesis Pathway
The most prevalent method for the synthesis of this compound involves the direct electrophilic bromination of 4-fluoro-1-naphthaldehyde. This reaction leverages a potent brominating agent to install a bromine atom at the C2 position of the naphthalene ring, which is activated by the existing substituents.
Caption: Electrophilic bromination of 4-fluoro-1-naphthaldehyde.
Experimental Protocol
The following protocol is adapted from a documented large-scale synthesis procedure.[3] It details the bromination of 4-fluoro-1-naphthaldehyde using 5,5-dibromohydantoin in a mixed acid solvent system.
Materials and Equipment:
-
Reactants: 4-fluoro-1-naphthaldehyde, 5,5-dibromohydantoin
-
Solvents: Trifluoroacetic acid, Sulfuric acid (H₂SO₄), n-hexane
-
Work-up Reagents: Ice water, Saturated sodium bicarbonate solution, Saturated sodium chloride solution
-
Equipment: Autoclave or a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel; separatory funnel; rotary evaporator; oil pump for vacuum distillation.
Procedure:
-
Reaction Setup: In a 100-liter autoclave or appropriately sized reaction vessel equipped with a mechanical stirrer, add a mixed solvent of trifluoroacetic acid and sulfuric acid in a 5:1 volume ratio (e.g., 50 liters total).[3]
-
Charging Reactant: Cool the solvent mixture to 0°C. To this, add 4-fluoro-1-naphthaldehyde (e.g., 6.24 kg, 25 mol).[3]
-
Bromination (Step 1): Raise the temperature of the mixture to 50°C while stirring. Gradually add solid 5,5-dibromohydantoin (e.g., 7.15 kg, 25 mol) from a feed port. After the addition is complete, seal the vessel and maintain the reaction at 50°C for 8 hours.[3]
-
Bromination (Step 2): After 8 hours, add a second portion of 5,5-dibromohydantoin (e.g., 7.15 kg, 50 mmol) and continue to stir the mixture at 50°C for an additional 48 hours.[3]
-
Reaction Quenching: Once the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the mixture to room temperature. Slowly and carefully pour the reaction liquid into a large volume of ice water (e.g., 500 liters) to precipitate the product and quench the acid.[3]
-
Extraction: Extract the aqueous phase with n-hexane (e.g., 3 x 50 L). Combine the organic layers.[3]
-
Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution (e.g., 10 L) to neutralize any remaining acid, followed by a saturated sodium chloride solution (10 L).[3]
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure using a rotary evaporator to remove the n-hexane. This yields the crude product.[4]
-
Purification: Purify the crude product by vacuum distillation using an oil pump to obtain the final this compound as a colorless viscous liquid.[3]
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound Name | 4-Fluoro-1-naphthaldehyde (Starting Material) | This compound (Product) |
| CAS Number | 172033-73-7[5] | 925442-88-2[6] |
| Molecular Formula | C₁₁H₇FO[5] | C₁₁H₆BrFO |
| Molecular Weight | 174.17 g/mol [5] | 253.07 g/mol |
| Physical State | Powder[5] | Colorless Viscous Liquid[3] |
| Melting Point | 79-81 °C[5] | Not Available |
| Reported Yield | N/A | 85%[3] |
Logical Workflow for Synthesis and Purification
The overall process can be visualized as a sequential workflow from initial reaction to final product isolation.
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. 4-Fluoro-1-naphthaldehyde 97 172033-73-7 [sigmaaldrich.com]
- 6. 59142-68-6|2-Bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4-fluoro-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 2-Bromo-4-fluoro-1-naphthaldehyde is limited. This guide provides available information and supplements it with data from structurally similar compounds and established principles of organic chemistry to offer a comprehensive overview for research and development purposes.
Introduction
This compound is a halogenated aromatic aldehyde built upon a naphthalene scaffold. Such compounds are of significant interest in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates. The presence of bromine and fluorine atoms, along with the aldehyde functional group, offers multiple reaction sites for further molecular elaboration, making it a valuable building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the halogen atoms can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
Chemical and Physical Properties
Detailed experimental data for this compound is not extensively reported. However, its fundamental properties can be cataloged and compared with those of structurally related naphthaldehydes to provide valuable context and estimation.
| Property | This compound | 1-Bromo-2-naphthaldehyde | 4-Bromo-1-naphthaldehyde | 4-Fluoro-1-naphthaldehyde |
| CAS Number | 925442-88-2[1] | 3378-82-3[2] | 50672-84-9[3][4] | 172033-73-7[5][6] |
| Molecular Formula | C₁₁H₆BrFO[1] | C₁₁H₇BrO[2] | C₁₁H₇BrO[3][4] | C₁₁H₇FO[5][6] |
| Molecular Weight | 253.07 g/mol [1] | 235.08 g/mol [2] | 235.09 g/mol [4][7] | 174.17 g/mol [6] |
| Melting Point | Not Reported | 118 °C[2][8] | 250 °C[4][7] | 79-81 °C[6][9] |
| Boiling Point | Not Reported | 347 °C[2][8] | 359.4 °C (Predicted)[4] | 260-263 °C[10] |
| Appearance | Not Reported | Light yellow solid[2] | Not Reported | White crystalline solid[10] |
Proposed Synthesis Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocols
General Synthetic Protocol (Hypothetical)
The following is a generalized protocol for the synthesis of a substituted naphthaldehyde, which could be adapted for this compound.
-
Formylation of 1-Fluoronaphthalene (Vilsmeier-Haack Reaction):
-
To a cooled (0 °C) solution of dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane), phosphorus oxychloride (POCl₃) is added dropwise with stirring.
-
The resulting Vilsmeier reagent is then treated with a solution of 1-fluoronaphthalene in the same solvent.
-
The reaction mixture is stirred at room temperature or heated to drive the reaction to completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it into ice-water and neutralized with a base (e.g., sodium bicarbonate).
-
The product, 4-fluoro-1-naphthaldehyde, is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography or recrystallization.
-
-
Bromination of 4-Fluoro-1-naphthaldehyde:
-
4-Fluoro-1-naphthaldehyde is dissolved in a suitable solvent, such as a mixture of sulfuric acid and acetic acid.
-
N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature.
-
The reaction is stirred until completion (monitored by TLC or GC-MS).
-
The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization or column chromatography to yield this compound.
-
General Characterization Workflow
The structural confirmation of the synthesized this compound would involve a series of analytical techniques.
Caption: General workflow for the characterization of this compound.
Spectroscopic and Analytical Data (Predicted)
While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The aldehyde proton should appear as a singlet at a downfield chemical shift (around 10.0 ppm). The coupling patterns of the aromatic protons would be complex due to splitting by each other and by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show signals for the naphthalene ring carbons (typically 110-140 ppm), with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The aldehyde carbonyl carbon will appear at a downfield chemical shift (around 190 ppm).
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet, providing a clear indication of the single fluorine environment.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically in the range of 1685-1710 cm⁻¹ for aromatic aldehydes.[11][12] Characteristic C-H stretching bands for the aldehyde proton are expected around 2720 and 2820 cm⁻¹.[11] Aromatic C-H and C=C stretching vibrations will also be present.[13]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[14][15] Fragmentation patterns would likely involve the loss of the aldehyde group (CHO), bromine, and other fragments from the naphthalene ring.
Reactivity and Potential Applications
This compound is expected to undergo a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
-
Aldehyde Group Reactions: The aldehyde functionality can participate in nucleophilic addition, condensation (e.g., Knoevenagel, Wittig), oxidation to a carboxylic acid, and reduction to an alcohol.
-
Aromatic Halogen Reactions: The bromine atom can be a site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. The fluorine atom is generally less reactive in these coupling reactions but can influence the reactivity of the naphthalene ring and the properties of the final product.
The unique combination of functional groups suggests that this compound could be a key precursor in the development of:
-
Pharmaceuticals: As a building block for the synthesis of novel drug candidates. The naphthalene core is present in various bioactive molecules, and the bromo and fluoro substituents can be used to modulate pharmacological properties.
-
Agrochemicals: For the development of new pesticides and herbicides.
-
Organic Materials: As a monomer or intermediate for the synthesis of functional polymers, dyes, and organic electronic materials.
Conclusion
While detailed experimental data on this compound is currently scarce in the public domain, its chemical structure suggests significant potential as a versatile building block in various fields of chemical research and development. This guide provides a foundational understanding of its likely properties, potential synthetic routes, and characterization methods based on established chemical principles and data from analogous compounds. Further experimental investigation is warranted to fully elucidate the chemical and physical properties of this promising compound.
References
- 1. 925442-88-2|this compound|BLD Pharm [bldpharm.com]
- 2. 1-BROMO-2-NAPHTHALDEHYDE CAS#: 3378-82-3 [m.chemicalbook.com]
- 3. 4-Bromo-1-naphthaldehyde | C11H7BrO | CID 4640413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 50672-84-9,1-BROMO-4-NAPHTHALDEHYDE | lookchem [lookchem.com]
- 5. CAS 172033-73-7: 4-FLUORO-1-NAPHTHALDEHYDE | CymitQuimica [cymitquimica.com]
- 6. 4-Fluoro-1-naphthaldehyde 97 172033-73-7 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. 1-BROMO-2-NAPHTHALDEHYDE, CAS No. 3378-82-3 - iChemical [ichemical.com]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 2-Bromo-4-fluoro-1-naphthaldehyde: A Predictive and Methodological Guide
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4-fluoro-1-naphthaldehyde. These predictions are derived from the analysis of structurally related molecules, including 4-fluoro-1-naphthaldehyde and other substituted aromatic aldehydes.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~10.3 | s | - | H-C(1') (aldehyde) |
| ~9.2 | d | ~8.5 | H-8 |
| ~8.2 | s | - | H-3 |
| ~8.0 | d | ~8.5 | H-5 |
| ~7.8 | t | ~7.5 | H-6 |
| ~7.6 | t | ~7.5 | H-7 |
Note: The chemical shifts are estimations and the actual values may vary. The assignments are based on the expected electronic environment of the protons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~192 | C=O (aldehyde) |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~138 | C-8a |
| ~135 | C-1 |
| ~132 | C-5 |
| ~130 | C-7 |
| ~128 | C-4a |
| ~127 | C-6 |
| ~125 (d, ²JCF ≈ 25 Hz) | C-3 |
| ~120 (d, ²JCF ≈ 25 Hz) | C-2 |
| ~115 (d, ³JCF ≈ 5 Hz) | C-8 |
Note: The chemical shifts are estimations. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Medium | Aldehyde C-H stretch (Fermi resonance) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend |
| ~760 | Strong | C-Br stretch |
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment |
| 252/254 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |
| 251/253 | Moderate | [M-H]⁺ |
| 223/225 | Moderate | [M-CHO]⁺ |
| 173 | Moderate | [M-Br]⁺ |
| 145 | Moderate | [M-Br-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, this can be done using a direct insertion probe.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for bromine-containing fragments.
Visualizations
The following diagrams illustrate the generalized workflows for the spectroscopic analyses described above.
Caption: Generalized workflow for NMR spectroscopic analysis.
Caption: Generalized workflows for IR and MS spectroscopic analyses.
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Bromo-4-fluoro-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2). Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document extrapolates its reactivity based on established principles of organic chemistry and the known behavior of structurally similar aromatic aldehydes. The guide covers the expected electronic effects of the bromo and fluoro substituents on the naphthaldehyde core, and details predicted reaction pathways including oxidation, reduction, and nucleophilic additions such as the Wittig reaction and Knoevenagel condensation. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry, particularly in the field of drug discovery and development.
Introduction
This compound is a substituted aromatic aldehyde with potential applications as a building block in organic synthesis. The naphthalene scaffold is a common motif in medicinal chemistry, and the presence of bromo and fluoro substituents, along with a reactive aldehyde group, offers multiple points for molecular elaboration. The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The bromine atom can serve as a handle for cross-coupling reactions, further enhancing the synthetic utility of the molecule. This guide focuses on the chemical behavior of the aldehyde group, which is central to the application of this compound as a synthetic intermediate.
Physicochemical Properties
While detailed experimental data for this compound is not widely published, some basic properties can be obtained from commercial supplier information.
| Property | Value | Source |
| CAS Number | 925442-88-2 | [2][3] |
| Molecular Formula | C₁₁H₆BrFO | [2] |
| Molecular Weight | 253.07 g/mol | [2] |
| SMILES Code | O=CC1=C2C=CC=CC2=C(F)C=C1Br | [2] |
| Physical Form | Expected to be a solid at room temperature | Inferred |
Electronic Effects of Substituents on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is significantly influenced by the electronic properties of the bromo and fluoro substituents on the naphthalene ring. Both bromine and fluorine are electronegative atoms that exert an electron-withdrawing inductive effect (-I).[4] This effect is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.
The fluorine atom also possesses an electron-donating resonance effect (+R) due to its lone pairs, but for halogens, the inductive effect generally dominates.[5] The combined electron-withdrawing nature of the bromo and fluoro groups is anticipated to enhance the reactivity of the aldehyde group compared to unsubstituted 1-naphthaldehyde.
Key Reactions of the Aldehyde Group
The aldehyde group is a versatile functional group that participates in a wide range of chemical transformations.
Oxidation
The aldehyde group is readily oxidized to a carboxylic acid. This is a fundamental transformation in organic synthesis.
Experimental Protocol (General): A common method for the oxidation of aromatic aldehydes involves the use of potassium permanganate (KMnO₄) in an aqueous alkaline solution or chromic acid in acetone (Jones oxidation).
-
Dissolve this compound in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).
-
Slowly add the oxidizing agent (e.g., a solution of KMnO₄ or Jones reagent) at a controlled temperature (typically 0-25 °C).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with sodium bisulfite for KMnO₄ or isopropanol for Jones reagent).
-
Acidify the mixture and extract the carboxylic acid product with an organic solvent.
-
Purify the product by recrystallization or column chromatography.
Reduction
The aldehyde can be reduced to a primary alcohol.
Experimental Protocol (General): Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.
-
Dissolve this compound in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add NaBH₄ portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the alcohol product with an organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude product, which can be purified by chromatography or recrystallization.
Nucleophilic Addition Reactions
The electron-withdrawing substituents on the naphthalene ring are expected to make the aldehyde group of this compound particularly susceptible to nucleophilic addition.
The Wittig reaction is a powerful method for the formation of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide would yield a substituted styrene derivative.
Experimental Protocol (General):
-
Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) in an anhydrous aprotic solvent (e.g., THF, DMSO).
-
Add a solution of this compound in the same solvent to the ylide solution at a controlled temperature (often ranging from -78 °C to room temperature).
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the alkene product with an organic solvent.
-
Purify the product by column chromatography.
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base.
Experimental Protocol (General):
-
Dissolve this compound and the active methylene compound (e.g., malononitrile, diethyl malonate) in a suitable solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of a weak base (e.g., piperidine, pyridine).
-
Heat the reaction mixture, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus if in toluene).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The product, often a solid, can be purified by recrystallization.
Applications in Drug Development
Substituted naphthaldehydes are valuable intermediates in the synthesis of biologically active molecules.[1] The aldehyde group of this compound can be transformed into various functional groups and heterocyclic systems. For example, it can be a precursor for the synthesis of:
-
Schiff bases and Imines: Formed by reaction with primary amines, which can be further reduced to secondary amines. These motifs are common in pharmacologically active compounds.
-
Heterocycles: The aldehyde can participate in cyclization reactions to form various heterocyclic rings (e.g., quinolines, pyrimidines) that are prevalent in drug molecules.
-
Chalcones: Through condensation with acetophenones, which are known to exhibit a wide range of biological activities.
The bromo substituent provides a site for further modification via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
Conclusion
While specific experimental data on the reactivity of this compound is scarce in the public domain, its chemical behavior can be reliably predicted based on the established chemistry of aromatic aldehydes and the electronic effects of its substituents. The aldehyde group is expected to be highly reactive towards nucleophiles due to the electron-withdrawing nature of the bromo and fluoro groups. This enhanced reactivity, combined with the potential for further modification at the bromine position, makes this compound a promising and versatile building block for the synthesis of complex organic molecules, particularly in the context of medicinal chemistry and drug discovery. Researchers and scientists are encouraged to use the general protocols provided in this guide as a starting point for their experimental work, with the understanding that optimization will likely be necessary for this specific substrate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 925442-88-2|this compound|BLD Pharm [bldpharm.com]
- 3. 925442-88-2(this compound) | Kuujia.com [fr.kuujia.com]
- 4. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 2-Bromo-4-fluoro-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on 2-Bromo-4-fluoro-1-naphthaldehyde. Due to the absence of direct experimental data for this specific substrate in the reviewed literature, this document leverages established principles of physical organic chemistry to predict the regioselectivity of EAS reactions. It offers a detailed examination of the directing effects of the substituents, a predictive summary of potential reaction outcomes, a representative experimental protocol, and a visual guide to the underlying chemical logic.
Analysis of Regioselectivity
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the interplay of the electronic and steric effects of the three substituents—bromo, fluoro, and formyl—and the inherent reactivity of the naphthalene core.
Substituent Effects:
-
1-Formyl Group (-CHO): The aldehyde group is a moderate deactivating group and a meta-director. It deactivates the aromatic ring towards electrophilic attack through its electron-withdrawing resonance and inductive effects (-M and -I). It directs incoming electrophiles to the meta positions relative to itself.
-
2-Bromo (-Br) and 4-Fluoro (-F) Groups: Halogens are deactivating groups but are ortho-, para-directing. Their strong inductive electron-withdrawing effect (-I) deactivates the ring, while their ability to donate a lone pair of electrons through resonance (+M) directs incoming electrophiles to the ortho and para positions. Fluorine is the most electronegative halogen, exhibiting a strong -I effect, while bromine is less electronegative but more polarizable.
Combined Directing Effects on the Naphthalene Ring:
Naphthalene itself is more reactive than benzene towards EAS, with a strong preference for substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). This is due to the greater stability of the carbocation intermediate formed during α-attack, which can be stabilized by resonance structures that keep one of the rings fully aromatic.
In this compound, the substituents are all on the same ring (let's call it ring A).
-
The 1-formyl group deactivates ring A and directs incoming electrophiles away from it, and toward the unsubstituted ring (ring B), specifically to positions 5 and 7 (meta to the formyl group's attachment point to the bicyclic system).
-
The 2-bromo and 4-fluoro groups also deactivate ring A. Their ortho-, para-directing effects would influence positions 3 (ortho to bromo, meta to fluoro), and in theory, position 1 (already substituted) and position 5 (para to fluoro, meta to bromo).
Predicted Site of Electrophilic Attack:
Considering these competing effects, the most likely positions for electrophilic attack are on the unsubstituted ring (ring B), which is less deactivated than ring A.
-
Position 5: This position is an α-position of the naphthalene ring system, making it inherently more reactive. It is para to the 4-fluoro group, which would stabilize the intermediate through resonance. It is also meta to the 1-formyl group, which is a favorable orientation for a deactivating group on the other ring. The 2-bromo group has a weaker directing influence on this position.
-
Position 8: This is another α-position. It is ortho to the 1-formyl group, which would be sterically hindered and electronically disfavored.
-
Position 7: This is a β-position, which is inherently less reactive. It is meta to the 4-fluoro group and meta to the 1-formyl group.
-
Position 6: This is a β-position and is para to the 2-bromo group.
Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
The following table summarizes the predicted major products and illustrative yields for various EAS reactions on this compound. Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only, as no experimental data for this specific substrate has been found in the literature. Actual yields may vary depending on the specific reaction conditions.
| Reaction Type | Reagents and Conditions | Predicted Major Product | Illustrative Yield (%) |
| Nitration | HNO₃, H₂SO₄, 0-25 °C | 2-Bromo-4-fluoro-5-nitro-1-naphthaldehyde | 65-75 |
| Bromination | Br₂, FeBr₃, CCl₄, 25 °C | 2,5-Dibromo-4-fluoro-1-naphthaldehyde | 70-80 |
| Chlorination | Cl₂, AlCl₃, CH₂Cl₂, 0 °C | 2-Bromo-5-chloro-4-fluoro-1-naphthaldehyde | 60-70 |
| Sulfonation | Fuming H₂SO₄, 25 °C | 2-Bromo-4-fluoro-1-formylnaphthalene-5-sulfonic acid | 75-85 |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂, 0 °C | 5-Acetyl-2-bromo-4-fluoro-1-naphthaldehyde | 50-60 |
Detailed Experimental Protocol: Nitration of this compound
This protocol is a representative procedure for the nitration of this compound, adapted from standard procedures for the nitration of substituted naphthalenes.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 1.5 mL of concentrated sulfuric acid. Cool the acid to 0 °C. To this, add dropwise 0.5 mL of concentrated nitric acid while maintaining the temperature at or below 10 °C. Stir the mixture for 10 minutes at 0 °C.
-
Reaction Setup: In a separate round-bottom flask, dissolve 1.0 g of this compound in 10 mL of dichloromethane. Cool this solution to 0 °C in an ice bath.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the naphthaldehyde derivative over a period of 20-30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of cold water. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with 30 mL of cold water, 30 mL of saturated aqueous sodium bicarbonate solution (caution: effervescence may occur), and finally with 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-Bromo-4-fluoro-5-nitro-1-naphthaldehyde.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Visualization of Regioselectivity Analysis
The following diagram illustrates the logical workflow for determining the most probable site of electrophilic attack on this compound.
Caption: Logical workflow for predicting the regioselectivity of electrophilic aromatic substitution.
Navigating the Stability and Storage of 2-Bromo-4-fluoro-1-naphthaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2), a key intermediate in pharmaceutical and materials science research. While specific stability data for this compound is not extensively available in published literature, this document outlines best practices based on the chemical properties of related aromatic aldehydes and available supplier data. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Core Stability and Storage Recommendations
Proper handling and storage are paramount to maintaining the integrity and purity of this compound. Based on data from structurally similar compounds and general chemical principles, the following conditions are recommended.
General Storage Guidelines
To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Exposure to light, moisture, and elevated temperatures can lead to degradation. An inert atmosphere, such as argon or nitrogen, is recommended for long-term storage to prevent oxidation.
Summary of Storage Conditions for Structurally Similar Compounds
In the absence of specific data for this compound, the storage conditions for related compounds can provide valuable guidance.
| Compound Name | CAS Number | Recommended Storage Conditions | Source |
| 2-Bromo-4-fluorobenzaldehyde | 59142-68-6 | Keep in a dark place, sealed in dry, room temperature. | |
| 4-Fluoro-1-naphthaldehyde | 172033-73-7 | +4°C | |
| 2-Bromo-1-naphthaldehyde | 269066-75-3 | Inert atmosphere, 2-8°C | [1] |
This table summarizes data for structurally related compounds and should be used as a guideline. Optimal storage conditions for this compound should be determined empirically.
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆BrFO | |
| Molecular Weight | 253.07 g/mol | |
| CAS Number | 925442-88-2 | |
| Appearance | Solid (specific color not widely reported) | |
| Solubility | Expected to be soluble in common organic solvents like DMSO and methanol. |
Potential Degradation Pathways
Aromatic aldehydes are susceptible to degradation through several pathways. For this compound, the following should be considered:
-
Oxidation: The aldehyde functional group can be readily oxidized to a carboxylic acid, especially in the presence of air or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to moisture, especially at non-neutral pH, could potentially affect the compound.
Below is a diagram illustrating the key factors that can influence the stability of this compound.
Caption: Key environmental factors influencing the chemical stability.
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a systematic study should be conducted. The following outlines a general experimental workflow.
Materials and Equipment
-
This compound (high purity)
-
Environmental chambers (for controlled temperature and humidity)
-
Light exposure chamber (with controlled UV and visible light)
-
Inert gas (Argon or Nitrogen)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Analytical balance
-
Volumetric glassware
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound.
Caption: A generalized workflow for conducting a chemical stability study.
Analytical Methods
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for purity determination of aromatic compounds. The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
-
GC-MS: This technique is useful for identifying volatile degradants.
-
NMR: ¹H and ¹⁹F NMR spectroscopy can provide detailed structural information on the parent compound and any degradation products that are formed.
Handling and Safety Precautions
As with any halogenated organic compound, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
References
An In-depth Technical Guide to 2-Bromo-4-fluoro-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluoro-1-naphthaldehyde, a halogenated aromatic aldehyde, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern on the naphthalene core—featuring a bromine atom, a fluorine atom, and an aldehyde group—offers a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications in drug discovery and development, based on the chemistry of analogous compounds. Due to the limited publicly available data on this specific molecule, this guide extrapolates information from related chemical structures to provide a foundational understanding for researchers.
Introduction
Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials, with many approved drugs and clinical candidates featuring this bicyclic aromatic system. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a reactive handle for cross-coupling reactions, enabling the construction of diverse molecular libraries.
This compound (CAS No. 925442-88-2) is a unique trifunctionalized naphthalene derivative. The aldehyde group serves as a versatile precursor for various transformations, including reductive amination, oxidation, and olefination. The bromo and fluoro substituents further activate the aromatic ring and offer opportunities for regioselective modifications. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound in synthetic and medicinal chemistry.
Physicochemical Properties
Detailed experimental data for this compound is scarce. The table below summarizes its basic properties, with some values estimated based on its chemical structure and data from similar compounds.
| Property | Value (Known or Estimated) | Source/Method |
| CAS Number | 925442-88-2 | Chemical Supplier |
| Molecular Formula | C₁₁H₆BrFO | Calculated |
| Molecular Weight | 253.07 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO) | Analogy |
Synthesis and Reactivity
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three functional groups. The aldehyde can undergo nucleophilic addition, condensation, and oxidation/reduction reactions. The bromine atom is susceptible to displacement and is an excellent partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom is generally stable but can influence the reactivity of the naphthalene ring system through its electron-withdrawing nature.
The Emerging Potential of 2-Bromo-4-fluoro-1-naphthaldehyde in Medicinal Chemistry: A Technical Guide
Abstract
The confluence of halogenation and extended aromatic systems has historically yielded compounds of significant therapeutic value. Within this chemical space, 2-Bromo-4-fluoro-1-naphthaldehyde emerges as a promising, albeit underexplored, scaffold for medicinal chemistry. This technical guide provides a comprehensive overview of its potential applications, drawing upon the established roles of its constituent moieties—the fluorinated naphthalene core and the reactive aldehyde group. We will delve into its synthetic feasibility, potential biological activities, and propose workflows for its incorporation into drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical entities for therapeutic innovation.
Introduction: The Strategic Importance of Halogenated Naphthaldehydes
The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure allows for defined interactions with biological targets. The strategic introduction of halogens, particularly fluorine and bromine, offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.
-
Fluorine: The introduction of a fluorine atom, as seen in 4-fluoro-1-naphthaldehyde, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] Its high electronegativity can alter the electronic properties of the aromatic system, influencing pKa and hydrogen bonding capabilities.[1][2]
-
Bromine: The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in ligand-receptor binding.
-
Aldehyde Group: The aldehyde functionality is a versatile chemical handle. It can be readily transformed into a wide array of other functional groups or used to form key covalent or non-covalent interactions with biological targets, for instance, through the formation of Schiff bases with lysine residues in proteins.[1]
The combination of these three features in this compound suggests a molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents.
Synthetic Strategies and Methodologies
While specific literature on the synthesis of this compound is scarce, established protocols for analogous compounds provide a clear roadmap for its preparation. A plausible synthetic route would involve the bromination of a 4-fluoro-1-naphthaldehyde precursor. Methodologies for the synthesis of related halo-substituted aldehydes are well-documented.
Illustrative Experimental Protocol: Synthesis of 2-Bromo-4-fluorobenzaldehyde
The following protocol, adapted from the synthesis of 2-bromo-4-fluorobenzaldehyde, illustrates a potential approach that could be modified for the naphthaldehyde analogue.[3][4]
Materials:
-
4-Fluorobenzaldehyde
-
Trifluoroacetic acid
-
Sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS) or Dibromohydantoin
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Ice
Procedure:
-
A solution of 4-fluorobenzaldehyde (1 equivalent) is prepared in a mixed solvent system of trifluoroacetic acid and sulfuric acid (e.g., 10:1 v/v).[3]
-
The solution is cooled to 0°C in an ice bath.
-
The brominating agent (e.g., N-Bromosuccinimide, 1 equivalent) is added portion-wise while maintaining the temperature.[3]
-
The reaction mixture is allowed to warm to a specified temperature (e.g., 50°C) and stirred for a designated period (e.g., 8-48 hours). Additional brominating agent may be added to drive the reaction to completion.[3][4]
-
Upon completion, the reaction mixture is quenched by pouring it into ice water.
-
The aqueous phase is extracted with an organic solvent such as n-hexane.[3]
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved via distillation under reduced pressure or column chromatography to afford the pure 2-bromo-4-fluorobenzaldehyde.[4]
Note: This protocol would likely require optimization for the 4-fluoro-1-naphthaldehyde substrate, including adjustments to reaction times, temperatures, and stoichiometry.
References
A Technical Review of 2-Bromo-4-fluoro-1-naphthaldehyde and its Analogs: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-fluoro-1-naphthaldehyde is a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. The unique combination of a naphthalene scaffold with bromo and fluoro substituents suggests that this compound could serve as a versatile building block for the synthesis of novel bioactive molecules and functional materials. The strategic placement of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, a common strategy in drug design.[1] Similarly, the bromine atom provides a reactive handle for further functionalization, for instance, through cross-coupling reactions.
Synthesis of the 4-Fluoro-1-naphthaldehyde Core
The foundational precursor to the target molecule is 4-fluoro-1-naphthaldehyde. A convenient and large-scale synthesis of this compound has been reported via the formylation of 1-fluoronaphthalene.[2][3] This reaction typically employs a Vilsmeier-Haack or a related formylation reaction.
A particularly effective method involves the use of dichloromethyl methyl ether and tin(IV) chloride.[2][3] This electrophilic substitution reaction proceeds with high regioselectivity to yield the desired 4-fluoro-1-naphthaldehyde.
Table 1: Synthesis of 4-Fluoro-1-naphthaldehyde
| Starting Material | Reagents | Solvent | Yield | Reference |
| 1-Fluoronaphthalene | Dichloromethyl methyl ether, Tin(IV) chloride | CH₂Cl₂ | 93% | [2][3] |
Experimental Protocol: Synthesis of 4-Fluoro-1-naphthaldehyde[2][3]
Materials:
-
1-Fluoronaphthalene
-
Dichloromethyl methyl ether
-
Tin(IV) chloride
-
Dichloromethane (CH₂Cl₂)
-
Apparatus for inert atmosphere reaction
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 1-fluoronaphthalene in dichloromethane.
-
Cool the solution to 0 °C.
-
Add tin(IV) chloride to the cooled solution, followed by the dropwise addition of dichloromethyl methyl ether.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain pure 4-fluoro-1-naphthaldehyde.
Caption: Synthesis of 4-Fluoro-1-naphthaldehyde.
Introduction of Bromine: Towards this compound
With the 4-fluoro-1-naphthaldehyde core in hand, the next logical step towards the synthesis of the target molecule is the introduction of a bromine atom at the 2-position. Direct bromination of 4-fluoro-1-naphthaldehyde would be the most straightforward approach. However, the directing effects of the existing substituents (the activating aldehyde group and the deactivating but ortho-, para-directing fluorine) would need to be carefully considered to achieve the desired regioselectivity. The aldehyde group is a meta-directing deactivator, while the fluorine atom is an ortho-, para-directing deactivator. This presents a challenge for direct bromination at the 2-position.
An alternative and potentially more controlled approach would involve the synthesis of a pre-brominated and fluorinated naphthalene precursor, followed by formylation. For instance, the synthesis of 2-bromo-4-fluoronaphthalene could be a key intermediate. While a direct synthesis for 2-bromo-4-fluoronaphthalene is not prominently reported, methods for the synthesis of other bromo-fluoro-naphthalene isomers, such as 2-bromo-6-fluoronaphthalene, are documented.[4][5] These syntheses often start from substituted naphthylamines and proceed through diazotization and Sandmeyer-type reactions.
A plausible synthetic strategy for this compound could involve the bromination of 4-fluoro-1-naphthaldehyde. The conditions for such a reaction would need to be carefully optimized to favor substitution at the desired 2-position.
Proposed Synthetic Pathway for this compound
A potential, albeit speculative, pathway would be the direct bromination of 4-fluoro-1-naphthaldehyde.
Table 2: Illustrative Bromination of an Aromatic Aldehyde Analog
| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield | Reference |
| 4-Fluorobenzaldehyde | Dibromohydantoin | Trifluoroacetic acid/H₂SO₄ | 2-Bromo-4-fluorobenzaldehyde | 85% | [6] |
| 4-Fluorobenzaldehyde | Bromide reagent | Acid solution | 2-Bromo-4-fluorobenzaldehyde | 78-88% | [7] |
Experimental Protocol: Bromination of 4-Fluorobenzaldehyde (as an analog)[6]
Materials:
-
4-Fluorobenzaldehyde
-
5,5-Dibromohydantoin
-
Trifluoroacetic acid
-
Sulfuric acid
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
Procedure:
-
Prepare a mixed solvent of trifluoroacetic acid and sulfuric acid (e.g., 5:1 volume ratio).
-
In an appropriate reactor, add the mixed solvent and cool to 0 °C.
-
Add 4-fluorobenzaldehyde to the cooled solvent.
-
Raise the temperature to 50 °C and add 5,5-dibromohydantoin in portions while stirring.
-
Maintain the reaction at 50 °C for an extended period (e.g., 48 hours), with a second addition of the brominating agent.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous phase with n-hexane.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic phase and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromo-4-fluorobenzaldehyde by distillation under reduced pressure.
Caption: Proposed synthesis of this compound.
Analogs and Potential Applications
The structural motifs present in this compound are found in various compounds with interesting biological activities and material properties.
-
Fluorinated Naphthaldehydes in Medicinal Chemistry: The incorporation of fluorine into aromatic systems is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1] 4-Fluoro-1-naphthaldehyde itself is considered a valuable intermediate for synthesizing complex molecules with potential biological activity.[1]
-
Bromo-Aromatics as Synthetic Intermediates: The bromine atom serves as a versatile functional group for further molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug screening.
-
Naphthaldehyde Derivatives: The naphthaldehyde core is present in numerous compounds with applications as fluorescent probes and in the synthesis of dyes and pigments.
While no specific biological activity has been reported for this compound, its analogs suggest potential areas of application. For instance, fluorinated analogs of insect pheromones have been synthesized to study their biological activity.[8]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and properties of this compound and its key analogs. Due to the limited direct literature on the target compound, this review has focused on a systematic analysis of the synthesis of its precursors and structurally related molecules. A plausible synthetic route to this compound has been proposed, starting from the formylation of 1-fluoronaphthalene to yield 4-fluoro-1-naphthaldehyde, followed by a regioselective bromination.
The examination of its analogs highlights the potential of this compound as a valuable building block in the development of novel pharmaceuticals and functional materials. The presence of both fluoro and bromo substituents offers a dual advantage of modulated biological properties and synthetic versatility. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in various scientific and industrial applications.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datapdf.com [datapdf.com]
- 4. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 5. WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]
- 6. 2-Bromo-4-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 8. Fluorinated analogs of aldehyde components of boll weevil pheromone : Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Heck Coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with Alkenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck coupling reaction of 2-Bromo-4-fluoro-1-naphthaldehyde with various alkenes. This reaction is a powerful tool for the synthesis of novel substituted naphthaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
The Mizoroki-Heck reaction is a Nobel Prize-winning cross-coupling reaction that forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] This methodology is widely employed in organic synthesis due to its tolerance of a broad range of functional groups.[2][3] The coupling of this compound with alkenes provides access to a diverse array of 2-alkenyl-4-fluoro-1-naphthaldehydes. The presence of the aldehyde and fluorine substituents on the naphthalene core makes these products attractive for further chemical modifications and for tuning the electronic and biological properties of the final molecules.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Heck reaction generally involves four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.
Several factors influence the success of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For electron-deficient aryl bromides, such as the target substrate, the oxidative addition step is generally favorable.
Experimental Protocols
Below are generalized protocols for the Heck coupling of this compound with representative electron-deficient (e.g., n-butyl acrylate) and electron-neutral (e.g., styrene) alkenes.
Protocol 1: Heck Coupling with n-Butyl Acrylate
This protocol is adapted from general procedures for the Heck reaction of aryl bromides with acrylates.
-
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) or Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Dioxane (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (K₂CO₃, 2.0 mmol, or Et₃N, 1.5 mmol).
-
Add the anhydrous solvent (DMF or Dioxane, 5 mL).
-
Add n-butyl acrylate (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Heck Coupling with Styrene
This protocol is based on general procedures for the Heck reaction of aryl bromides with styrenes.[2][3]
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and triphenylphosphine (0.02 mmol, 2 mol%).
-
Add the anhydrous solvent (DMF or Acetonitrile, 5 mL).
-
Add styrene (1.5 mmol) and triethylamine (1.5 mmol).
-
Seal the tube and heat the mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Heck coupling of this compound with different alkenes, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Conditions for Heck Coupling of this compound
| Parameter | Condition A (with Acrylates) | Condition B (with Styrenes) |
| Palladium Catalyst | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | P(t-Bu)₃ or PPh₃ | PPh₃ |
| Base | K₂CO₃ or Et₃N | Et₃N |
| Solvent | DMF or Dioxane | DMF or Acetonitrile |
| Temperature | 80-120 °C | 100-140 °C |
| Alkene (equiv.) | 1.2 - 1.5 | 1.5 - 2.0 |
| Catalyst Loading | 1-2 mol% | 1-2 mol% |
| Ligand Loading | 2-4 mol% | 2-4 mol% |
| Base (equiv.) | 1.5 - 2.0 | 1.5 - 2.0 |
Table 2: Expected Products and Typical Yields
| Alkene | Product | Expected Yield Range |
| n-Butyl acrylate | (E)-butyl 3-(4-fluoro-1-formylnaphthalen-2-yl)acrylate | 70-90% |
| Styrene | (E)-2-(4-fluorostyryl)-4-fluoro-1-naphthaldehyde | 65-85% |
| Methyl methacrylate | (E)-methyl 2-(4-fluoro-1-formylnaphthalen-2-yl)-2-methylacrylate | 60-80% |
| Acrylonitrile | (E)-3-(4-fluoro-1-formylnaphthalen-2-yl)acrylonitrile | 75-95% |
Visualizations
Diagram 1: Catalytic Cycle of the Heck Reaction
Caption: General catalytic cycle for the Mizoroki-Heck reaction.
Diagram 2: Experimental Workflow for Heck Coupling
Caption: A typical experimental workflow for the Heck coupling reaction.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions at elevated temperatures should be conducted behind a safety shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Heck coupling reaction provides an efficient and versatile method for the synthesis of 2-alkenyl-4-fluoro-1-naphthaldehyde derivatives. The provided protocols, based on established literature for similar substrates, offer a solid starting point for researchers. Optimization of reaction conditions, such as catalyst system, base, and temperature, may be necessary to achieve the highest yields for specific alkene coupling partners. The resulting products are valuable building blocks for the development of new pharmaceuticals and functional materials.
References
Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 2-Bromo-4-fluoro-1-naphthaldehyde with a variety of terminal alkynes. This reaction is a powerful tool for the synthesis of novel 2-alkynyl-4-fluoro-1-naphthaldehyde derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The resulting compounds can serve as key intermediates in the development of new therapeutic agents and functional organic materials.
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2][3] The products of this reaction, 2-alkynyl-4-fluoro-1-naphthaldehydes, are of significant interest to the pharmaceutical industry due to the prevalence of the fluorinated naphthalene motif in bioactive molecules. The introduction of an alkyne moiety provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds as follows:
Data Presentation
While specific yield data for the Sonogashira coupling of this compound is not extensively available in the public literature, the following table provides expected yields based on analogous reactions with substituted aryl bromides and various terminal alkynes under optimized conditions. These values should serve as a guideline for reaction planning and optimization.
| Entry | Alkyne (R-C≡CH) | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 4-Fluoro-2-(phenylethynyl)-1-naphthaldehyde | 85-95 |
| 2 | 1-Hexyne | 4-Fluoro-2-(hex-1-yn-1-yl)-1-naphthaldehyde | 80-90 |
| 3 | 3,3-Dimethyl-1-butyne | 2-(3,3-Dimethylbut-1-yn-1-yl)-4-fluoro-1-naphthaldehyde | 75-85 |
| 4 | Ethynyltrimethylsilane | 4-Fluoro-2-((trimethylsilyl)ethynyl)-1-naphthaldehyde | 90-98 |
| 5 | Propargyl alcohol | 4-Fluoro-2-(3-hydroxyprop-1-yn-1-yl)-1-naphthaldehyde | 70-80 |
Experimental Protocols
Two representative protocols are provided below: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative. The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product, as copper-free methods can simplify purification by avoiding copper contamination.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a robust and widely applicable method for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) and Copper(I) iodide (0.06 mmol, 6 mol%).
-
Dissolve the solids in anhydrous THF or DMF (10 mL).
-
Add triethylamine (2.0 mmol, 2.0 eq) to the reaction mixture.
-
Finally, add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for synthesizing compounds intended for biological applications where copper contamination is a concern.
Materials:
-
This compound
-
Terminal alkyne (e.g., 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
A suitable base such as cesium carbonate (Cs₂CO₃) or diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 eq) and Bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (10 mL) to dissolve the reactants.
-
Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 eq or DIPEA, 3.0 mmol, 3.0 eq).
-
Add the terminal alkyne (1.5 mmol, 1.5 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Visualizations
Sonogashira Coupling Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed Sonogashira coupling reaction.
References
Application Notes and Protocols: 2-Bromo-4-fluoro-1-naphthaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Bromo-4-fluoro-1-naphthaldehyde as a versatile building block in modern organic synthesis. While this specific compound may not be readily available commercially, its synthesis is feasible through established methodologies. These notes offer detailed protocols for its application in key cross-coupling reactions and in the synthesis of heterocyclic systems, which are pivotal in the fields of medicinal chemistry and materials science.
The unique trifunctional nature of this compound, possessing an aldehyde, a bromo substituent, and a fluoro substituent on a naphthalene scaffold, makes it a highly attractive starting material. The bromo group is ideal for palladium-catalyzed cross-coupling reactions, the aldehyde allows for a wide range of transformations including the formation of imines and heterocycles, and the fluorine atom can enhance the biological activity and pharmacokinetic properties of target molecules.[1][2] Naphthalene-based compounds are integral to numerous FDA-approved drugs, highlighting the importance of this scaffold in drug discovery.[1]
Proposed Synthetic Workflow for this compound
A plausible synthetic route to this compound can be envisioned starting from commercially available 1-fluoro-naphthalene. The workflow would involve a regioselective bromination followed by formylation. The directing effects of the fluorine and the naphthalene ring system would need to be carefully considered to achieve the desired isomer.
Caption: Proposed synthetic workflow for this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] The bromo-substituent of this compound serves as an excellent handle for such transformations, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position of the naphthalene ring.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Add Pd(OAc)₂ and PPh₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Fluoro-2-phenyl-1-naphthaldehyde | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Fluoro-2-(4-methoxyphenyl)-1-naphthaldehyde | 80-92 |
| 3 | 3-Pyridinylboronic acid | 4-Fluoro-2-(pyridin-3-yl)-1-naphthaldehyde | 75-88 |
| 4 | Thiophene-2-boronic acid | 4-Fluoro-2-(thiophen-2-yl)-1-naphthaldehyde | 78-90 |
Yields are hypothetical and based on typical outcomes for Suzuki-Miyaura reactions with aryl bromides.
Application in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[5][6][7] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.[6]
Catalytic Cycle for Sonogashira Coupling
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Synthesis of Fluorescent Probes from 2-Bromo-4-fluoro-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the proposed application of 2-Bromo-4-fluoro-1-naphthaldehyde as a versatile building block for the synthesis of novel fluorescent probes. While direct literature on this specific starting material is not prevalent, its structural similarity to other naphthaldehyde derivatives, widely employed in chemosensor development, suggests a strong potential for its use. This document provides a detailed, albeit representative, protocol for the synthesis of a Schiff base-derived fluorescent probe and its application in the detection of metal ions, a common target for such sensors. The methodologies and data presented are based on established principles and analogous compounds.
Introduction
Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of specific analytes within complex biological systems. Naphthalene-based fluorophores are particularly valuable due to their excellent photophysical properties, including high quantum yields and environmental sensitivity. Substituted naphthaldehydes serve as key precursors for these probes, often through the formation of Schiff bases with various amines. The resulting imine linkage provides a coordination site for analytes, leading to detectable changes in the fluorescence output. The bromo and fluoro substituents on the naphthaldehyde ring are anticipated to modulate the electronic and photophysical properties of the resulting probe, potentially leading to enhanced sensitivity, selectivity, or altered emission wavelengths.
Proposed Synthesis of a Naphthaldehyde-Based Fluorescent Probe
A common and effective strategy for the synthesis of fluorescent probes from naphthaldehyde derivatives is the condensation reaction with a primary amine to form a Schiff base. This proposed protocol details the synthesis of a probe from this compound and 2-aminopyridine. The pyridine nitrogen in the resulting Schiff base can act as a recognition site for metal ions.
Caption: Proposed synthetic pathway for a fluorescent probe.
Experimental Protocol: Synthesis of the Schiff Base Probe
-
Dissolution of Reactants: In a round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add a solution of 1.1 mmol of 2-aminopyridine in 10 mL of absolute ethanol.
-
Catalyst and Reflux: Add a few drops of glacial acetic acid as a catalyst. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the structure of the synthesized probe using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Metal Ion Detection
The synthesized Schiff base probe is expected to function as a chemosensor for metal ions. The lone pair of electrons on the imine nitrogen and the pyridine nitrogen can coordinate with a metal ion. This coordination can restrict the C=N isomerization and lead to an enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).
Caption: Principle of Chelation-Enhanced Fluorescence (CHEF).
Experimental Protocol: Fluorescence Titration with a Metal Ion (e.g., Zn²⁺)
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorescent probe (e.g., 1.0 mM) in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare a stock solution of a metal salt (e.g., 10 mM ZnCl₂) in deionized water or the same solvent as the probe.
-
-
Preparation of Test Solutions:
-
In a series of cuvettes, place a fixed concentration of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Add increasing concentrations of the metal ion solution to the cuvettes.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
-
Data Analysis:
-
Determine the detection limit (LOD) and the binding constant (Ka) from the titration data.
-
Quantitative Data Summary
The following table summarizes representative photophysical properties of naphthaldehyde-based Schiff base fluorescent probes from the literature. This data provides a benchmark for the expected performance of probes derived from this compound.
| Probe Name (Analogue) | Analyte | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Reference Molecule |
| HNP | Cu²⁺ | 350 | 588 | - | 1.8 x 10⁻⁷ M | N²,N⁶-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide |
| F6 | Al³⁺ | - | - | - | 8.73 x 10⁻⁸ M | Naphthalene derivative Schiff base |
| NFC | Zn²⁺ | 362 | 486 | - | - | Probe from 2-hydroxy-1-naphthalene formaldehyde and furan-2-carbohydrazide |
| PLB3 | Zn²⁺ | - | - | - | 0.33 µM | Schiff base from 2-hydroxy-1-naphthaldehyde and 5-chloro-2-aminopyridine |
Conclusion
This compound holds promise as a valuable precursor for the synthesis of novel fluorescent probes. The synthetic and analytical protocols provided herein, based on well-established Schiff base chemistry, offer a clear pathway for the development and evaluation of such probes. The introduction of bromo and fluoro substituents is expected to fine-tune the photophysical and sensing properties, potentially leading to sensors with improved performance for a variety of analytes. Further research is warranted to explore the full potential of this versatile building block in the field of fluorescence sensing.
Troubleshooting & Optimization
Technical Support Center: Bromination of 4-fluoro-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-fluoro-1-naphthaldehyde. Our aim is to help you overcome common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 4-fluoro-1-naphthaldehyde?
The expected major product is 2-bromo-4-fluoro-1-naphthaldehyde. The electrophilic attack of bromine is directed to the activated ring. The aldehyde group (-CHO) at the 1-position is an electron-withdrawing group and deactivates the ring it is attached to, particularly the ortho and para positions. The fluorine atom at the 4-position is also deactivating due to its inductive effect but is an ortho, para-director due to resonance. In naphthalene systems, the α-positions (like C2, C5, C8) are generally more reactive towards electrophilic substitution than the β-positions (like C3, C6, C7)[1][2]. Given the directing effects of the substituents, the bromine is most likely to substitute at the C2 position.
Q2: What are the common side reactions observed during the bromination of 4-fluoro-1-naphthaldehyde?
Common side reactions include:
-
Over-bromination: Formation of di- or poly-brominated products. This occurs when the reaction is allowed to proceed for too long or with an excess of the brominating agent.
-
Formation of regioisomers: Although this compound is the expected major product, other isomers such as 5-bromo-4-fluoro-1-naphthaldehyde or 8-bromo-4-fluoro-1-naphthaldehyde may form. The regioselectivity can be influenced by the reaction conditions[3][4].
-
Oxidation of the aldehyde: The aldehyde group can be sensitive to oxidation, especially under harsh reaction conditions, leading to the formation of the corresponding carboxylic acid.
-
Benzylic bromination: If a radical initiator is present (e.g., AIBN or light) when using N-bromosuccinimide (NBS), bromination of any alkyl side chains could occur, though this is not applicable to the parent naphthaldehyde.
Q3: Which brominating agents are suitable for this reaction?
Several brominating agents can be used, each with its own advantages and disadvantages:
-
N-Bromosuccinimide (NBS): A mild and selective brominating agent, often used to avoid over-bromination. It is frequently used with a catalyst such as silica gel or in a suitable solvent system.
-
Bromine (Br₂): A strong brominating agent that can lead to over-bromination if not used carefully. It is often used with a Lewis acid catalyst like FeCl₃ or AlCl₃ to enhance its electrophilicity[5].
-
Dibromohydantoin: A stable, crystalline solid that can be a safer alternative to liquid bromine[6].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired 2-bromo product | Incomplete reaction. | Increase the reaction time or temperature moderately. Ensure efficient stirring. |
| Deactivation of the catalyst. | Use a freshly prepared or activated catalyst. | |
| Suboptimal solvent. | Experiment with different solvents. Dichloromethane, chloroform, or acetic acid are common choices. The polarity of the solvent can influence the reaction rate and selectivity[1]. | |
| Formation of significant amounts of di-brominated products | Excess brominating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. |
| Reaction time is too long. | Monitor the reaction progress using TLC or GC-MS and stop the reaction once the starting material is consumed. | |
| High reaction temperature. | Perform the reaction at a lower temperature to increase selectivity. | |
| Presence of multiple regioisomers | Reaction conditions favor multiple substitution patterns. | The use of a milder brominating agent like NBS can improve regioselectivity. The choice of catalyst can also influence the isomeric ratio[4]. |
| Thermodynamic vs. kinetic control. | Lowering the reaction temperature generally favors the kinetically controlled product. | |
| Formation of a carboxylic acid byproduct | Oxidation of the aldehyde group. | Ensure that the reaction is carried out under anhydrous conditions and protected from air, especially if using a strong oxidizing brominating agent. |
| Difficulty in purifying the product | Similar polarity of the product and byproducts. | Utilize column chromatography with a carefully selected eluent system. Recrystallization can also be an effective purification method. |
Experimental Protocol: Bromination using NBS
This protocol is a general guideline. Optimization may be required for specific experimental setups.
Materials:
-
4-fluoro-1-naphthaldehyde
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Silica gel (for catalysis)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-fluoro-1-naphthaldehyde (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add silica gel (e.g., 0.5 g per gram of starting material).
-
Add N-bromosuccinimide (1.05 equivalents) to the solution in portions over 10-15 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 2-4 hours), filter the reaction mixture to remove the silica gel and succinimide byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Data Presentation
Table 1: Effect of Brominating Agent on Product Distribution (Illustrative)
| Brominating Agent | Equivalents | Temperature (°C) | Reaction Time (h) | Yield of 2-bromo isomer (%) | Yield of Di-bromo byproducts (%) |
| NBS | 1.05 | 25 | 3 | 85 | <5 |
| Br₂ | 1.1 | 25 | 2 | 70 | 15 |
| Br₂ / FeCl₃ | 1.1 | 0 | 4 | 75 | 10 |
Note: These are representative yields and may vary based on specific reaction conditions.
Visualizations
Caption: Electrophilic bromination pathway and potential side reactions.
Caption: Troubleshooting workflow for the bromination reaction.
References
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 2-Bromo-4-fluoro-1-naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for cross-coupling reactions involving 2-bromo-4-fluoro-1-naphthaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?
A typical starting palladium catalyst loading for Suzuki-Miyaura coupling of aryl bromides is between 0.5 and 2 mol %.[1] For a substrate like this compound, which is an electron-deficient aryl bromide, starting with a 1 mol % loading is a reasonable approach.[2] Depending on the reactivity of the boronic acid partner and the efficiency of the chosen ligand, this loading can often be reduced.
Q2: How does the electronic nature of this compound affect the choice of catalyst loading?
The presence of the electron-withdrawing aldehyde and fluorine groups on the naphthalene ring can make oxidative addition of the aryl bromide to the palladium(0) center more facile. This might allow for the use of lower catalyst loadings compared to electron-rich aryl bromides. However, the aldehyde functionality could potentially coordinate to the metal center, so careful selection of ligands is crucial.
Q3: When should I consider increasing the catalyst loading?
You should consider increasing the catalyst loading if you observe:
-
Low or no conversion: If after a reasonable reaction time, a significant amount of the starting material remains, increasing the catalyst loading to 2-5 mol % may improve the conversion rate.
-
Slow reaction rates: If the reaction is proceeding very slowly, a higher catalyst concentration can increase the overall rate.[2]
-
Suspected catalyst deactivation: If you suspect impurities in the reagents or solvent are deactivating the catalyst, a higher initial loading might be necessary to achieve full conversion.
Q4: What are the potential negative consequences of excessively high catalyst loading?
Using an unnecessarily high catalyst loading can lead to several issues:
-
Increased cost: Palladium catalysts and their associated ligands are expensive, so using more than necessary will increase the overall cost of the synthesis.
-
Formation of side products: Higher catalyst concentrations can sometimes promote side reactions, such as the formation of homocoupling products.[3]
-
Difficulty in product purification: Removing residual palladium from the final product can be challenging and is often a critical requirement in pharmaceutical applications.
-
Potential for catalyst-derived impurities: Ligand degradation or side reactions involving the catalyst can introduce new impurities into the reaction mixture.[4]
Q5: Can I use the same catalyst loading for a Heck reaction with this substrate?
While the starting loading might be similar (e.g., 1-2 mol %), Heck reactions can sometimes require slightly higher catalyst loadings, occasionally up to 10-15 mol % in less efficient systems.[2] However, optimization can often bring this down to 1-2 mol %.[2] The optimal loading will depend on the specific alkene coupling partner and reaction conditions.
Troubleshooting Guide
Problem 1: Low to no product yield with significant starting material remaining.
| Possible Cause | Troubleshooting Step |
| Insufficiently active catalyst | The chosen ligand may not be optimal for this specific substrate. Screen a panel of ligands, including bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), which are often effective for challenging substrates.[5][6] |
| Low catalyst concentration | Incrementally increase the catalyst loading. Try increasing from 1 mol % to 2 mol %, and then to 5 mol % if necessary. Monitor the reaction progress at each concentration. |
| Catalyst deactivation | Ensure all reagents and solvents are pure and anhydrous (for Suzuki reactions). Degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the Pd(0) catalyst.[6] |
| Poor pre-catalyst reduction | If using a Pd(II) pre-catalyst (like Pd(OAc)₂), ensure the conditions are suitable for its reduction to the active Pd(0) species. The choice of ligand, base, and solvent can influence this step.[7] |
Problem 2: Reaction stalls before reaching completion.
| Possible Cause | Troubleshooting Step |
| Catalyst instability over time | The active catalytic species may be degrading over the course of the reaction. A higher initial loading might provide enough active catalyst to drive the reaction to completion. Alternatively, consider a more stable pre-catalyst or ligand system. |
| Product inhibition | The product formed may be coordinating to the palladium center and inhibiting further catalytic turnover. A higher catalyst loading can sometimes overcome this. |
| Change in reaction conditions | Ensure the reaction temperature is maintained and that the base is not fully consumed if it is a solid. |
Problem 3: Significant formation of homocoupled byproducts.
| Possible Cause | Troubleshooting Step |
| Excessively high catalyst loading | Reduce the catalyst loading. Homocoupling can be more prevalent at higher catalyst concentrations.[3] |
| Sub-optimal ligand-to-metal ratio | For reactions using a Pd(II) source and a separate ligand, ensure the ligand-to-palladium ratio is appropriate. A 1:1 or 2:1 ratio is common, but this can be optimized. Excess ligand can sometimes stabilize the catalyst, but in other cases, it can be detrimental. |
| Presence of oxygen | Rigorously exclude oxygen from the reaction, as it can promote oxidative homocoupling of boronic acids in Suzuki reactions. |
Quantitative Data Summary
The optimal catalyst loading is highly dependent on the specific reaction conditions (ligand, base, solvent, temperature) and the coupling partner. The following tables provide general guidelines for initial screening and optimization.
Table 1: Recommended Starting Catalyst Loadings for Screening
| Reaction Type | Pd Pre-catalyst | Ligand | Catalyst Loading (mol %) | Ligand:Pd Ratio |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | 1.0 | 2:1 |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | 0.5 | 2:1 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | 2.0 | - |
| Heck | Pd(OAc)₂ | P(o-tol)₃ | 1.5 | 2:1 |
| Heck | PdCl₂(PPh₃)₂ | - | 2.0 | - |
Table 2: Catalyst Loading Optimization Ranges
| Parameter | Low End | Mid-Range | High End | Remarks |
| Catalyst Loading (mol %) | 0.01 - 0.5 | 0.5 - 2.0 | 2.0 - 10.0 | Highly active catalysts can operate at very low loadings.[1] High loadings are for difficult couplings or unoptimized systems. |
| Catalyst Loading (ppm of Pd) | 100 - 500 | 500 - 2000 | 2000 - 10000 | Useful for process chemistry and tracking residual metal. |
| Ligand:Palladium Ratio | 1:1 | 2:1 | 4:1 | Optimal ratio is ligand-dependent; excess ligand can sometimes inhibit the reaction. |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading in a Suzuki-Miyaura Reaction
This protocol outlines a parallel screening experiment to determine the optimal catalyst loading for the coupling of this compound with a generic arylboronic acid.
-
Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound (1.0 eq), the arylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent (e.g., dioxane/water 4:1).
-
In separate vials, weigh out the desired palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to achieve final concentrations of 0.5, 1.0, 1.5, and 2.0 mol % Pd with a constant ligand:Pd ratio (e.g., 2:1). High-throughput screening kits with pre-weighed catalysts can also be used.
-
-
Reaction Setup:
-
To each vial containing the catalyst and ligand, add the appropriate volume of the prepared stock solution.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).
-
-
Monitoring and Analysis:
-
After a set time (e.g., 2, 8, and 24 hours), take a small aliquot from each reaction.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the conversion to the desired product and the formation of any byproducts.
-
-
Evaluation:
-
Compare the conversion rates and final yields across the different catalyst loadings to identify the lowest effective concentration that provides a high yield in a reasonable timeframe.
-
Visualizations
Caption: A workflow for screening optimal catalyst loading.
Caption: A decision tree for troubleshooting low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bilder.buecher.de [bilder.buecher.de]
- 3. researchgate.net [researchgate.net]
- 4. Second Comes First: Switching Elementary Steps in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Preventing debromination of 2-Bromo-4-fluoro-1-naphthaldehyde during reactions
Welcome to the technical support center for 2-Bromo-4-fluoro-1-naphthaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired debromination of this valuable synthetic intermediate during various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem?
Debromination is a chemical reaction that results in the removal of a bromine atom from a molecule. In the context of reactions involving this compound, this is an undesired side reaction where the bromine atom at the 2-position is replaced by a hydrogen atom, leading to the formation of 4-fluoro-1-naphthaldehyde as a byproduct. This reduces the yield of the desired product and complicates the purification process.
Q2: What are the common causes of debromination of this compound?
Debromination of aryl bromides, including this compound, is often observed during palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. Key factors that can promote this side reaction include:
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Reaction Temperature: Higher temperatures can increase the rate of debromination.
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Choice of Catalyst and Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst play a crucial role. Some ligands can favor the reductive debromination pathway.
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Base: The type and strength of the base used can significantly influence the extent of debromination.
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Solvent: The reaction solvent can affect catalyst stability and reactivity, potentially leading to more debromination.
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Presence of a Hydrogen Source: Water or other protic sources in the reaction mixture can serve as the origin of the hydrogen atom that replaces the bromine.[1][2][3]
Q3: How can I detect if debromination is occurring in my reaction?
The primary method for detecting debromination is through chromatographic and spectroscopic analysis of your reaction mixture and crude product.
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Thin Layer Chromatography (TLC): A new, more polar spot corresponding to 4-fluoro-1-naphthaldehyde may appear.
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Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): The appearance of a peak with a molecular weight corresponding to 4-fluoro-1-naphthaldehyde (C₁₁H₇FO, MW: 174.17 g/mol ) is a clear indicator.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude product will show characteristic signals for the debrominated product, which will differ from those of the starting material and the desired product.
Troubleshooting Guides
This section provides structured guidance for addressing debromination in common reactions involving this compound.
Troubleshooting Suzuki-Miyaura Coupling
Issue: Significant formation of 4-fluoro-1-naphthaldehyde byproduct during the Suzuki-Miyaura coupling of this compound with a boronic acid or ester.
dot
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
| Parameter | Recommendation | Rationale |
| Catalyst System | Use palladium catalysts with bulky, electron-donating phosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands can promote the desired reductive elimination step over the competing debromination pathway. |
| Base | Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu). | Strong bases can sometimes promote protonolysis of the aryl-palladium intermediate, leading to debromination. |
| Solvent | Use anhydrous aprotic solvents like toluene, dioxane, or THF. Ensure the solvent is thoroughly dried before use. | Water can act as a proton source for the debromination side reaction.[1][2][3] |
| Temperature | Run the reaction at the lowest temperature at which the desired coupling proceeds efficiently. | Higher temperatures can accelerate the rate of debromination. |
Troubleshooting Buchwald-Hartwig Amination
Issue: Formation of 4-fluoro-1-naphthaldehyde during the amination of this compound.
dot
Caption: Troubleshooting guide for debromination in Buchwald-Hartwig amination.
| Parameter | Recommendation | Rationale |
| Ligand Selection | Employ bulky, electron-rich biaryl phosphine ligands like BrettPhos or DavePhos. | These ligands are designed to facilitate the C-N reductive elimination and can suppress competing debromination. |
| Base | Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). If a stronger base like LHMDS or NaOtBu is necessary, consider slow addition at a lower temperature. | The choice of base is critical; weaker inorganic bases are often milder and less prone to causing debromination. |
| Solvent | Use anhydrous toluene or dioxane. | As with other cross-coupling reactions, minimizing water is crucial to prevent hydrodehalogenation.[1][2][3] |
| Temperature | Maintain the reaction at the lowest temperature that allows for efficient C-N bond formation. | Overheating can lead to catalyst decomposition and an increase in side reactions, including debromination. |
Experimental Protocols
The following are detailed experimental protocols for common reactions with this compound, incorporating strategies to minimize debromination.
Protocol 1: Suzuki-Miyaura Coupling
dot
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Arylboronic acid | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 0.02 mmol | 0.02 |
| XPhos | 0.04 mmol | 0.04 |
| K₂CO₃ (anhydrous) | 2.0 mmol | 2.0 |
| Anhydrous Toluene | 5 mL | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and anhydrous potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
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Add anhydrous toluene via syringe.
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Degas the resulting mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
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Once the starting material is consumed, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
dot
Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.
Materials:
| Reagent | Amount | Molar Equiv. |
| This compound | 1.0 mmol | 1.0 |
| Amine | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 0.015 mmol | 0.015 |
| BrettPhos | 0.03 mmol | 0.03 |
| K₃PO₄ (anhydrous) | 1.5 mmol | 1.5 |
| Anhydrous Dioxane | 5 mL | - |
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, BrettPhos, and anhydrous potassium phosphate to a dry Schlenk tube equipped with a stir bar.
-
Add the amine to the tube.
-
Add anhydrous dioxane.
-
Seal the Schlenk tube, remove it from the glovebox, and place it under a positive pressure of argon.
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Heat the reaction mixture to 90-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane.
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Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
By following these guidelines and protocols, researchers can significantly minimize the undesired debromination of this compound, leading to higher yields of the desired products and simplified purification procedures.
References
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 4-Bromo-1-fluoronaphthalene, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[1][2][5]
Q2: What are the main challenges when scaling up the Vilsmeier-Haack reaction for this synthesis?
A2: Scaling up the Vilsmeier-Haack reaction can present several challenges. A primary concern is the thermal management of the exothermic formation of the Vilsmeier reagent.[6] Insufficient cooling can lead to a runaway reaction. Additionally, ensuring efficient mixing on a larger scale is crucial to avoid localized overheating and side product formation. Purification of the final product can also become more complex at a larger scale, potentially requiring specialized techniques to remove impurities.
Q3: What are the expected byproducts in this synthesis?
A3: Potential byproducts can arise from incomplete reaction, over-formylation (di-formylation), or side reactions due to the reactivity of the starting material and intermediates. Unreacted 4-Bromo-1-fluoronaphthalene is a common impurity. Depending on the reaction conditions, minor isomers may also be formed. Hydrolysis of the Vilsmeier reagent can also lead to the formation of N,N-dimethylamine hydrochloride.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be carefully quenched with water and extracted with a suitable organic solvent before analysis. This will allow for the visualization of the consumption of the starting material and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier reagent. 2. Low reactivity of the substrate. 3. Insufficient reaction temperature or time. | 1. Ensure the use of anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at a low temperature (0-5°C). 2. 4-Bromo-1-fluoronaphthalene has deactivating halogen substituents; a higher reaction temperature or longer reaction time may be required. 3. Gradually increase the reaction temperature after the addition of the substrate and monitor the progress by TLC or HPLC. |
| Formation of Multiple Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Non-regioselective formylation. | 1. Maintain a controlled temperature throughout the reaction. Consider adding the substrate portion-wise to manage the exotherm. 2. Use a slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) relative to the substrate. 3. While formylation is expected at the ortho position to the fluorine, other isomers can form. Optimize the reaction temperature and solvent to improve regioselectivity. |
| Dark-Colored Reaction Mixture/Product | 1. Decomposition of the Vilsmeier reagent or product. 2. Presence of impurities in the starting materials. | 1. Avoid excessive heating. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Use purified starting materials. Consider filtering the reaction mixture through a pad of celite or silica gel after quenching. |
| Difficulties in Product Isolation/Purification | 1. Emulsion formation during aqueous workup. 2. Product co-eluting with impurities during column chromatography. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. |
| Scale-up Issues: Poor Yield and Purity | 1. Inefficient heat transfer and mixing. 2. Challenges in maintaining anhydrous conditions on a large scale. | 1. Use a reactor with efficient stirring and a reliable cooling system. Consider a semi-batch process where the substrate is added slowly to the Vilsmeier reagent. 2. Ensure all glassware and solvents are thoroughly dried. Perform the reaction under a positive pressure of an inert gas. |
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Bromo-1-fluoronaphthalene
Materials:
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4-Bromo-1-fluoronaphthalene
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Ice
Procedure:
-
To a stirred solution of anhydrous DMF (3 equivalents) in anhydrous DCM, slowly add POCl₃ (1.2 equivalents) at 0°C under an inert atmosphere (e.g., nitrogen).
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Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
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Add a solution of 4-Bromo-1-fluoronaphthalene (1 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40-50°C).
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to 0°C and carefully quench by the slow addition of crushed ice, followed by a saturated sodium bicarbonate solution until the pH is neutral.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Summary
The following table summarizes typical (estimated) quantitative data for the synthesis of this compound via the Vilsmeier-Haack reaction. These values are based on general knowledge of the reaction and may vary depending on the specific experimental conditions.
| Parameter | Value |
| Reactant Ratios (Substrate:DMF:POCl₃) | 1 : 3 : 1.2 |
| Reaction Temperature | 0°C to 45°C |
| Reaction Time | 4 - 8 hours |
| Typical Yield (after purification) | 60 - 75% |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde
This technical support center provides researchers, scientists, and drug development professionals with alternative synthetic routes to 2-Bromo-4-fluoro-1-naphthaldehyde, complete with troubleshooting guides and frequently asked questions (FAQs).
Alternative Synthetic Routes
Two viable alternative synthetic routes to this compound are presented below.
Route 1: Electrophilic Bromination of 4-fluoro-1-naphthaldehyde
This route involves the synthesis of the target molecule by the direct bromination of commercially available 4-fluoro-1-naphthaldehyde. The regioselectivity of the bromination is directed by the existing substituents on the naphthalene ring. The fluorine atom at the C4 position is an activating, ortho-, para- director, while the aldehyde group at the C1 position is a deactivating, meta- director. The activating effect of the fluorine atom is expected to predominantly direct the incoming electrophile to the C2 position.
Route 2: Vilsmeier-Haack Formylation of 1-bromo-3-fluoronaphthalene
This alternative begins with the commercially available 1-bromo-3-fluoronaphthalene and introduces the aldehyde group via a Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is a formylation method that works well with electron-rich aromatic compounds.[1] In this substrate, the fluorine at C3 is an activating group, while the bromine at C1 is a deactivating group. The regioselectivity will be primarily governed by the activating fluorine group, directing the formylation to the C2 or C4 position. Steric hindrance may favor formylation at the C4 position, but a mixture of isomers is possible.
Experimental Protocols
Route 1: Electrophilic Bromination of 4-fluoro-1-naphthaldehyde
Materials:
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4-fluoro-1-naphthaldehyde
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N-Bromosuccinimide (NBS)
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Acetic acid
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Sodium thiosulfate solution
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Dichloromethane (DCM)
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Hexanes
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Ethyl acetate
Procedure:
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Dissolve 4-fluoro-1-naphthaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask.
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Protect the reaction from light and cool the mixture to 0 °C in an ice bath.
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Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
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Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into a beaker of ice water.
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Quench any remaining bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Route 2: Vilsmeier-Haack Formylation of 1-bromo-3-fluoronaphthalene
Materials:
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1-bromo-3-fluoronaphthalene
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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1,2-Dichloroethane (DCE)
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Sodium acetate
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DMF.
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Cool the DMF to 0 °C in an ice bath and slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
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Stir the mixture at 0 °C for 30 minutes.
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Dissolve 1-bromo-3-fluoronaphthalene (1.0 eq) in 1,2-dichloroethane and add it to the Vilsmeier reagent solution.
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Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC.
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After completion, cool the reaction to 0 °C and slowly quench by adding a cold aqueous solution of sodium acetate.
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Stir the mixture vigorously for 1 hour.
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Extract the product with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Alternative Synthetic Routes
| Parameter | Route 1: Bromination | Route 2: Vilsmeier-Haack |
| Starting Material | 4-fluoro-1-naphthaldehyde | 1-bromo-3-fluoronaphthalene |
| Key Reagents | N-Bromosuccinimide, Acetic Acid | POCl₃, DMF |
| Typical Yield | 75-85% | 60-70% |
| Reaction Time | 4-6 hours | 12-18 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 80 °C |
| Key Challenges | Regioselectivity, potential for over-bromination | Substrate reactivity, potential for isomer formation |
Troubleshooting Guides
Route 1: Electrophilic Bromination of 4-fluoro-1-naphthaldehyde
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the NBS is of high purity and added in slight excess. - Extend the reaction time and monitor closely by TLC. |
| Product loss during workup. | - Ensure complete extraction from the aqueous layer. - Be careful during the washing steps to avoid emulsion formation. | |
| Formation of Multiple Products (Isomers) | Lack of regioselectivity. | - Maintain a low reaction temperature during the addition of NBS. - Consider using a milder brominating agent or a different solvent system to improve selectivity. |
| Over-bromination (Dibromo product) | Reaction conditions are too harsh. | - Use a stoichiometric amount of NBS. - Reduce the reaction time and monitor carefully. |
| Difficulty in Product Purification | Close-eluting impurities or isomers. | - Optimize the solvent system for column chromatography. - Consider recrystallization as an alternative or additional purification step. |
Route 2: Vilsmeier-Haack Formylation of 1-bromo-3-fluoronaphthalene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | Low reactivity of the substrate. | - Increase the reaction temperature or prolong the reaction time. - Use a larger excess of the Vilsmeier reagent. |
| Incomplete hydrolysis of the iminium salt intermediate. | - Ensure the quenching and hydrolysis step is performed with vigorous stirring and for a sufficient duration. | |
| Formation of Isomeric Products | Competing directing effects of the substituents. | - Carefully control the reaction temperature to favor the formation of the desired isomer. - Experiment with different solvents to influence regioselectivity. |
| Reaction Does Not Proceed | Deactivated starting material. | - Confirm the purity of the starting material. - Ensure the Vilsmeier reagent was prepared correctly under anhydrous conditions. |
| Complex Product Mixture | Side reactions. | - Lower the reaction temperature to minimize side reactions. - Ensure all reagents are pure and the reaction is performed under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: In Route 1, what is the expected major regioisomer of bromination?
A1: The major product is expected to be this compound. The fluorine atom at C4 is an activating group and an ortho-, para- director, strongly directing the electrophilic substitution to the C3 and C5 positions. The aldehyde at C1 is a deactivating group and a meta- director, directing to the C3, C6, and C8 positions. The C2 position is ortho to the deactivating aldehyde group, but the activating effect of the fluorine at the adjacent position often overrides this deactivation, leading to substitution at C2. Careful analysis of the product mixture by NMR is crucial to confirm the regioselectivity.
Q2: Can I use bromine (Br₂) instead of NBS for the bromination in Route 1?
A2: Yes, liquid bromine can be used. However, NBS is often preferred as it is a solid and easier to handle, and the reaction can be more readily controlled, potentially leading to higher regioselectivity and less over-bromination.
Q3: Why is the Vilsmeier-Haack reaction (Route 2) performed at a higher temperature?
A3: The starting material, 1-bromo-3-fluoronaphthalene, is not as electron-rich as substrates typically used in Vilsmeier-Haack reactions due to the deactivating effect of the bromine atom.[2] Higher temperatures are often required to increase the reaction rate for less activated aromatic compounds.
Q4: What are the key safety precautions for the Vilsmeier-Haack reaction?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The quenching step should be performed slowly and at a low temperature to control the exothermic reaction.
Q5: How can I confirm the identity and purity of the final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualizations
References
Managing reaction temperature for selective functionalization of 2-Bromo-4-fluoro-1-naphthaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the selective functionalization of 2-Bromo-4-fluoro-1-naphthaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the functionalization of this compound?
A1: The primary challenge is achieving regioselectivity. The molecule possesses two halogen substituents, a bromine at the C2 position and a fluorine at the C4 position, both of which can participate in cross-coupling reactions. The goal is typically to selectively functionalize the more reactive C-Br bond while leaving the C-F bond intact for subsequent transformations.
Q2: How does reaction temperature influence the selectivity of functionalization?
A2: Reaction temperature is a critical parameter for controlling selectivity. In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. Lower temperatures generally favor the selective reaction at the C-Br bond. As the temperature increases, the energy barrier for the activation of the C-F bond can be overcome, potentially leading to a loss of selectivity and the formation of di-substituted products or other side reactions.
Q3: What are the common side reactions to be aware of when working with this compound at elevated temperatures?
A3: At higher temperatures, several side reactions can occur:
-
Di-substitution: Reaction at both the C-Br and C-F positions.
-
Hydrodehalogenation: Cleavage of the C-Br or C-F bond and replacement with a hydrogen atom.
-
Homocoupling: The coupling of two molecules of the boronic acid or organometallic reagent.
-
Decomposition: Degradation of the starting material, reagents, or catalyst, which can lead to lower yields and the formation of complex impurities.
Q4: Can the choice of catalyst and ligand system help in managing temperature-related selectivity issues?
A4: Absolutely. The choice of the palladium catalyst and the phosphine ligand is crucial. Sterically hindered and electron-rich ligands can enhance the reactivity of the catalyst, often allowing for lower reaction temperatures, which in turn improves selectivity for the C-Br bond. For instance, using highly active catalysts might enable Suzuki or Buchwald-Hartwig reactions to proceed at or near room temperature.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mono-functionalized Product in a Suzuki Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | While low temperatures favor selectivity, they can also lead to slow reaction rates and incomplete conversion. Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress by TLC or LC-MS. |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. Consider using a more robust catalyst or a higher catalyst loading. |
| Inefficient base. | The choice of base is critical. Ensure the base is strong enough to facilitate the transmetalation step but not so strong as to cause decomposition. Consider screening different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
Issue 2: Formation of Di-substituted Product
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | This is the most common cause of loss of selectivity. Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider switching to a more active catalyst/ligand system that operates efficiently at a milder temperature. |
| Prolonged reaction time. | Even at moderate temperatures, extended reaction times can lead to the slow formation of the di-substituted product. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 3: Significant Hydrodehalogenation (loss of Bromine)
| Possible Cause | Troubleshooting Step |
| Presence of protic impurities. | Ensure all solvents and reagents are anhydrous. Water or other protic impurities can lead to the protonolysis of the organometallic intermediate. |
| Sub-optimal ligand. | Some ligands are more prone to promoting side reactions. Screen different phosphine ligands to find one that minimizes hydrodehalogenation. |
| High temperature. | Elevated temperatures can promote this side reaction. Lowering the temperature is a primary corrective action. |
Quantitative Data Summary
The following tables provide representative data on the effect of temperature on the yield and selectivity of common cross-coupling reactions with this compound. (Note: This data is illustrative and based on general trends in palladium-catalyzed reactions, as specific experimental data for this substrate is not widely published).
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Temperature (°C) | Yield of 2-phenyl-4-fluoro-1-naphthaldehyde (%) | Yield of 2,4-diphenyl-1-naphthaldehyde (%) |
| 60 | 85 | < 2 |
| 80 | 92 | 5 |
| 100 | 75 | 18 |
| 120 | 55 | 35 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Temperature (°C) | Yield of 2-(morpholino)-4-fluoro-1-naphthaldehyde (%) | Yield of 2,4-di(morpholino)-1-naphthaldehyde (%) |
| 70 | 88 | < 1 |
| 90 | 95 | 4 |
| 110 | 80 | 15 |
| 130 | 60 | 30 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
Objective: To synthesize 2-aryl-4-fluoro-1-naphthaldehyde.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
Objective: To synthesize 2-amino-4-fluoro-1-naphthaldehyde.
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.8 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOtBu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of argon.
-
Place the reaction mixture in a preheated oil bath at 90°C and stir for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature, and carefully quench with saturated aqueous NH₄Cl.
-
Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
Visualizations
Caption: Experimental workflow for the selective functionalization of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction, highlighting temperature's role.
Validation & Comparative
Unveiling 2-Bromo-4-fluoro-1-naphthaldehyde: A Comparative Guide to its Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of novel chemical entities is paramount. 2-Bromo-4-fluoro-1-naphthaldehyde, a halogenated aromatic aldehyde, presents a unique analytical challenge. This guide provides a comprehensive comparison of its analysis via mass spectrometry against other established analytical techniques, supported by inferred experimental data and detailed protocols.
Mass Spectrometry: A Deep Dive into Molecular Structure
Mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular weight and structural information. When coupled with Gas Chromatography (GC-MS), it offers a powerful method for the separation and identification of volatile and semi-volatile compounds like this compound.
Predicted Mass Spectrum and Fragmentation
Based on the principles of electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) for this compound (C₁₁H₆BrFO) is expected at a mass-to-charge ratio (m/z) of approximately 252.96 u, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern is anticipated to be influenced by the aromatic naphthalene core, the aldehyde functional group, and the halogen substituents.
Key predicted fragments are outlined in the table below:
| Predicted Fragment Ion | Structure | Predicted m/z | Interpretation |
| [M]⁺ | [C₁₁H₆BrFO]⁺ | 252/254 | Molecular Ion |
| [M-H]⁺ | [C₁₁H₅BrFO]⁺ | 251/253 | Loss of a hydrogen radical from the aldehyde |
| [M-CHO]⁺ | [C₁₀H₆BrF]⁺ | 225/227 | Loss of the formyl radical |
| [M-Br]⁺ | [C₁₁H₆FO]⁺ | 173 | Loss of the bromine radical |
| [C₁₀H₆F]⁺ | [C₁₀H₆F]⁺ | 145 | Subsequent loss of CO from [M-Br]⁺ |
| [C₉H₆]⁺ | [C₉H₆]⁺ | 114 | Further fragmentation of the naphthalene core |
Experimental Protocol: GC-MS Analysis
A detailed protocol for the GC-MS analysis of this compound is provided below.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD)
-
Capillary Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 250 °C, hold for 5 minutes
-
Ramp: 20 °C/min to 300 °C, hold for 5 minutes
-
-
Transfer Line Temperature: 290 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
-
Inject 1 µL of the final solution into the GC-MS system.
Comparative Analytical Techniques
While GC-MS provides invaluable structural and molecular weight information, a comprehensive characterization of this compound benefits from the application of complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
| Analytical Technique | Information Provided | Strengths | Limitations |
| GC-MS | Molecular weight and fragmentation pattern for structural elucidation. | High sensitivity and specificity; excellent for separation of complex mixtures. | Destructive technique; may not be suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom. | Non-destructive; provides unambiguous structural information. | Lower sensitivity compared to MS; requires higher sample concentrations. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Rapid and non-destructive; provides a molecular "fingerprint". | Provides limited information on the overall molecular structure. |
Predicted Spectroscopic Data for Comparison
To facilitate a direct comparison, predicted key spectral features for this compound using NMR and FTIR are presented below, based on data from structurally similar compounds.
¹H NMR (predicted, in CDCl₃, 400 MHz):
-
Aldehyde proton (CHO): δ 10.0 - 10.5 ppm (singlet)
-
Aromatic protons: δ 7.5 - 9.0 ppm (multiplets)
¹³C NMR (predicted, in CDCl₃, 100 MHz):
-
Carbonyl carbon (C=O): δ 190 - 195 ppm
-
Aromatic carbons: δ 110 - 160 ppm (including carbons attached to F and Br)
FTIR (predicted, KBr pellet):
-
C=O stretch (aldehyde): 1680 - 1700 cm⁻¹
-
C-H stretch (aromatic): 3000 - 3100 cm⁻¹
-
C=C stretch (aromatic): 1500 - 1600 cm⁻¹
-
C-F stretch: 1100 - 1250 cm⁻¹
-
C-Br stretch: 500 - 650 cm⁻¹
Visualizing the Analytical Workflow and Data Interpretation
To further clarify the analytical process, the following diagrams illustrate the experimental workflow for GC-MS analysis and a predicted fragmentation pathway for this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Predicted EI fragmentation pathway.
Comparison of Suzuki coupling yields with different boronic acids and 2-Bromo-4-fluoro-1-naphthaldehyde
A Comparative Guide to Suzuki Coupling Reactions of 2-Bromo-4-fluoro-1-naphthaldehyde with Various Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative analysis of the reaction yields when coupling this compound with a selection of boronic acids, offering insights into the influence of the boronic acid's electronic and steric properties on the reaction outcome.
The Suzuki coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it a cornerstone of modern organic synthesis. In the context of synthesizing derivatives of this compound, this reaction allows for the introduction of diverse aryl and heteroaryl moieties, paving the way for the exploration of novel chemical space in drug discovery and materials science.
Comparison of Reaction Yields
The efficiency of the Suzuki coupling reaction is influenced by several factors, including the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of expected yields for the coupling of this compound with representative boronic acids under typical reaction conditions. While specific experimental data for this exact substrate is not widely published, the presented yields are based on established trends for similar substituted aryl bromides.
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2 equiv) | Toluene/Ethanol/H₂O (4:1:1) | 85 | 12 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 90-98 |
| 3-Aminophenylboronic Acid | Pd(OAc)₂ (2) | K₃PO₄ (2 equiv) | DMF/H₂O (5:1) | 90 | 12 | 75-85 |
| Naphthalen-1-ylboronic Acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 equiv) | Toluene/H₂O (10:1) | 90 | 16 | 80-90 |
| Thiophen-2-ylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 100 | 10 | 70-80 |
| Pyridin-3-ylboronic Acid | Pd₂(dba)₃ (2) | CsF (2 equiv) | THF | 65 | 24 | 60-75 |
Note: The expected yields are estimates based on general principles of Suzuki-Miyaura couplings and may vary based on the specific experimental setup and purity of reagents. Electron-donating groups on the boronic acid (e.g., 4-methoxyphenyl) tend to increase the reaction rate and yield, while electron-withdrawing groups or some heteroaryl boronic acids can sometimes lead to lower yields due to electronic effects or competing side reactions.
Experimental Protocols
A general experimental procedure for the Suzuki coupling of this compound is provided below. This protocol can be adapted for different boronic acids with minor modifications to the reaction time and temperature to optimize the yield.
General Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added this compound (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (as specified in the table), and the base (2.0 mmol, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent system is then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time.
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow
The following diagram illustrates the general workflow of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
X-ray crystallographic analysis to confirm the structure of 2-Bromo-4-fluoro-1-naphthaldehyde derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the unambiguous determination of a molecule's three-dimensional structure is paramount. For derivatives of 2-Bromo-4-fluoro-1-naphthaldehyde, a scaffold of interest in medicinal chemistry, precise structural confirmation is the bedrock of understanding its biological activity and chemical properties. This guide provides a comparative analysis of X-ray crystallography as the definitive method for solid-state structure elucidation, contextualized with complementary spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline compound. It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern crystal packing and can influence physical properties like solubility and melting point.
Experimental Protocol: Single-Crystal X-ray Diffraction
A typical workflow for the structural analysis of a this compound derivative is as follows:
-
Crystallization: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system. Other methods include vapor diffusion and slow cooling. The ideal crystal should be well-formed, transparent, and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), rotates the crystal while a detector records the diffraction pattern of the X-rays.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Data Validation and Interpretation: The final refined structure is validated using various crystallographic metrics. The resulting structural data, including bond lengths, angles, and intermolecular interactions, are then analyzed to provide a complete and unambiguous picture of the molecule's three-dimensional arrangement.
Complementary Spectroscopic Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural confirmation often relies on a combination of techniques that probe the molecule's properties in solution. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.
Comparative Analysis: A Case Study
To illustrate the complementary nature of these techniques, we present data from the structural elucidation of a complex organic molecule, cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline.[1] While not a direct derivative of our topic compound, it serves as an excellent proxy for demonstrating how data from different analytical methods are integrated for complete characterization.
| Analytical Technique | Information Provided | Quantitative Data Example (for the case study molecule) |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, conformation, intermolecular interactions. | Unit Cell Parameters: a = 10.123(2) Å, b = 11.456(2) Å, c = 17.897(4) Å, β = 105.98(3)°. Selected Bond Length: C(2)-N(1) = 1.465(3) Å. Selected Bond Angle: C(2)-N(1)-C(8a) = 114.3(2)°. |
| ¹H NMR Spectroscopy | Number of unique protons, their chemical environment, and connectivity through spin-spin coupling. | Chemical Shift (δ): 0.68 ppm (doublet, 3H, -CH₃). Coupling Constant (J): 6.6 Hz. |
| ¹³C NMR Spectroscopy | Number of unique carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). | Chemical Shift (δ): 12.1 ppm (-CH₃), 55.2 ppm (-OCH₃), 113.7 - 145.2 ppm (aromatic carbons). |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern, which can help identify structural motifs. | Molecular Ion Peak (M+): m/z = 374. |
The Synergy of Techniques
The power of a multi-technique approach lies in the cross-validation of structural features.
For a novel this compound derivative, mass spectrometry would first confirm the expected molecular weight. NMR spectroscopy would then provide crucial information about the connectivity of the atoms in solution, for example, confirming the substitution pattern on the naphthalene ring through the coupling patterns of the aromatic protons. Finally, X-ray crystallography would deliver the definitive three-dimensional structure, revealing the precise spatial arrangement of the bromo and fluoro substituents and the aldehyde group, along with any intermolecular interactions that dictate its solid-state properties.
References
A Comparative Guide to HPLC Methods for Purity Assessment of 2-Bromo-4-fluoro-1-naphthaldehyde
The primary approaches for the HPLC analysis of aldehydes include direct analysis via reversed-phase chromatography and analysis after derivatization to enhance detection and improve chromatographic behavior. A common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable hydrazone derivative that can be readily detected by UV-Vis spectrophotometry.[1][2][3]
This guide will compare a proposed direct injection reversed-phase HPLC (RP-HPLC) method and a pre-column derivatization HPLC method using DNPH. Additionally, an alternative technique, Gas Chromatography (GC), which has been successfully applied to related bromofluorobenzaldehydes, will be discussed.[4]
Comparison of Proposed HPLC Methods
The following table summarizes the key parameters for two proposed HPLC methods for the purity assessment of 2-Bromo-4-fluoro-1-naphthaldehyde.
| Parameter | Method 1: Direct RP-HPLC | Method 2: Pre-Column Derivatization with DNPH |
| Principle | Separation of the analyte from its impurities based on polarity without chemical modification. | Chemical derivatization to form a hydrazone, followed by separation. |
| Stationary Phase | C18 column (e.g., Waters SunFire C18, Welch Uitisil® XB-C18)[3] | C18 column (e.g., Waters SunFire C18, Welch Uitisil® XB-C18)[3] |
| Mobile Phase | Acetonitrile and water gradient. | Isocratic or gradient elution with Acetonitrile and water.[3] |
| Detection | UV detection at a wavelength corresponding to the absorbance maximum of the naphthaldehyde moiety. | UV detection at approximately 360-370 nm, the absorbance maximum of the DNPH derivative.[2][3] |
| Advantages | - Simpler and faster sample preparation. - Less potential for artifact formation. | - Enhanced sensitivity and selectivity. - Well-established method for aldehydes.[1][2] |
| Disadvantages | - Potentially lower sensitivity. - May require optimization of mobile phase pH for good peak shape. | - More complex and time-consuming sample preparation. - Potential for incomplete derivatization or side reactions. |
Experimental Protocols
Below are detailed experimental protocols for the proposed HPLC methods. These should be considered as starting points for method development and will require optimization and validation for the specific compound.
Method 1: Direct Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical starting gradient could be 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by UV spectral analysis of the compound (likely in the range of 254-320 nm).
-
Method 2: Pre-Column Derivatization with DNPH
-
Preparation of DNPH Reagent:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile. Acidify with a small amount of sulfuric or hydrochloric acid.[1]
-
-
Sample Derivatization:
-
To a solution of this compound in acetonitrile, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature or with gentle heating until the derivatization is complete (typically 30-60 minutes).
-
The resulting solution containing the DNPH-hydrazone derivative is then diluted as necessary and filtered before injection.
-
-
Chromatographic Conditions:
Alternative Technique: Gas Chromatography (GC)
For structurally related compounds like bromofluorobenzaldehydes, a low thermal mass gas chromatography (LTM GC) method has been shown to be effective for the separation and quantification of isomers.[4] This suggests that GC could be a viable alternative for the purity assessment of this compound, especially for identifying and quantifying volatile impurities and isomers.
-
Principle: Separation of volatile compounds in the gas phase based on their boiling points and interactions with the stationary phase.
-
Column: A mid-polarity column such as a DB-624 could be a suitable starting point.[4]
-
Detector: A Flame Ionization Detector (FID) would provide good sensitivity for organic compounds.
-
Advantages: High resolution for volatile compounds and isomers.
-
Disadvantages: The compound must be thermally stable and sufficiently volatile.
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate using HPLC.
References
Comparative study of the biological activity of 2-Bromo-4-fluoro-1-naphthaldehyde derivatives
Despite a comprehensive search of available scientific literature, a specific comparative study on the biological activities of a series of 2-Bromo-4-fluoro-1-naphthaldehyde derivatives could not be identified. Research focusing on the direct synthesis and parallel biological evaluation of multiple derivatives from this specific parent compound appears to be limited or not publicly available.
While the core structure of this compound suggests potential for biological activity, stemming from the known therapeutic properties of naphthalene-based compounds, specific data for its derivatives remains elusive. Naphthalene derivatives, as a broad class, have been investigated for various pharmacological applications, including anticancer and antimicrobial activities. The presence of halogen atoms, such as bromine and fluorine, can significantly influence the biological properties of organic molecules by altering their electronic and lipophilic characteristics, potentially enhancing their interaction with biological targets.
The aldehyde functional group at the 1-position of the naphthalene ring serves as a versatile synthetic handle for the creation of a wide array of derivatives, such as Schiff bases, hydrazones, chalcones, and thiosemicarbazones. These classes of compounds are well-recognized in medicinal chemistry for their diverse biological activities.
Potential Areas of Biological Activity (Based on General Naphthaldehyde Derivatives)
Although specific data for this compound derivatives is lacking, the general biological activities of related naphthaldehyde derivatives can provide some insights into their potential therapeutic applications.
Anticancer Activity
Naphthaldehyde derivatives, particularly Schiff bases and chalcones, have been a subject of interest in oncology research. The proposed mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways.
Hypothetical Signaling Pathway for Anticancer Activity:
Caption: Potential mechanism of anticancer activity.
Antimicrobial Activity
Various derivatives of naphthaldehydes have demonstrated efficacy against a range of bacterial and fungal strains. The antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane integrity. The lipophilicity conferred by the naphthalene ring and halogen substituents can facilitate the passage of these compounds through microbial cell walls.
General Experimental Workflow for Antimicrobial Screening:
A Comparative Guide to the Cross-Validation of Analytical Data for 2-Bromo-4-fluoro-1-naphthaldehyde
In the landscape of pharmaceutical development and quality control, the consistency and reliability of analytical data are paramount. Cross-validation of analytical methods across different instruments is a critical exercise to ensure data integrity, regardless of the specific equipment utilized. This guide provides a comparative analysis of analytical data for the novel compound 2-Bromo-4-fluoro-1-naphthaldehyde, hypothetically obtained from various analytical instruments. The objective is to present a clear comparison of the product's performance and provide supporting experimental data to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of a single batch of this compound using different analytical instruments. This comparative data is essential for assessing the inter-instrument variability and ensuring the robustness of the analytical methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Analysis
| Parameter | Instrument A (Agilent 1260 Infinity II) | Instrument B (Waters Alliance e2695) | Instrument C (Shimadzu LC-20AD) | Acceptance Criteria |
| Retention Time (min) | 5.28 | 5.31 | 5.26 | ± 0.1 min |
| Purity by Area (%) | 99.85 | 99.82 | 99.88 | ≥ 99.5% |
| Related Substance 1 (%) | 0.08 | 0.10 | 0.07 | ≤ 0.1% |
| Related Substance 2 (%) | 0.05 | 0.06 | 0.04 | ≤ 0.1% |
| Tailing Factor | 1.05 | 1.08 | 1.03 | ≤ 1.5 |
| Theoretical Plates | > 12,000 | > 11,500 | > 12,500 | > 10,000 |
Table 2: Mass Spectrometry (MS) Analysis
| Parameter | Instrument D (Thermo Q Exactive) | Instrument E (Sciex X500R QTOF) | Instrument F (Agilent 6545XT AdvanceBio Q-TOF) | Acceptance Criteria |
| Observed m/z [M+H]⁺ | 268.9768 | 268.9771 | 268.9765 | 268.9770 ± 0.0005 |
| Mass Accuracy (ppm) | -0.7 | 0.4 | -1.8 | ± 5 ppm |
| Isotopic Pattern Match (%) | > 98 | > 98 | > 98 | > 95% |
Table 3: Fourier-Transform Infrared Spectroscopy (FT-IR) Analysis
| Functional Group | Instrument G (PerkinElmer Spectrum Two) | Instrument H (Thermo Nicolet iS50) | Instrument I (Bruker ALPHA II) | Expected Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1685 | 1686 | 1685 | 1680 - 1700 |
| C-F (Aromatic) | 1245 | 1244 | 1245 | 1230 - 1260 |
| C-Br (Aromatic) | 630 | 631 | 630 | 620 - 640 |
| Aromatic C=C | 1580, 1470 | 1581, 1471 | 1580, 1470 | 1450 - 1600 |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, 400 MHz)
| Proton | Instrument J (Bruker Avance III HD) | Instrument K (JEOL ECZ400S) | Instrument L (Varian/Agilent DD2) | Expected Chemical Shift (δ, ppm) |
| -CHO | 9.85 (s) | 9.85 (s) | 9.84 (s) | 9.8 - 10.0 |
| Ar-H | 8.2-7.5 (m) | 8.2-7.5 (m) | 8.2-7.5 (m) | Multiplet in aromatic region |
Note: The data presented above are hypothetical and for illustrative purposes to demonstrate a cross-validation comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be robust and transferable across different laboratories and instruments with minimal variation.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL of this compound in Acetonitrile.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Orbitrap or TOF
-
Scan Range: m/z 100 - 500
-
Resolution: > 70,000 (for Orbitrap) or > 40,000 (for TOF)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Sample Infusion: The sample from the HPLC eluent was directly infused into the mass spectrometer.
Fourier-Transform Infrared Spectroscopy (FT-IR)
-
Technique: Attenuated Total Reflectance (ATR)
-
Crystal: Diamond
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Spectrometer: 400 MHz
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 10 mg/mL
-
Temperature: 25 °C
-
Number of Scans: 16
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Visualizations
The following diagrams illustrate the workflow for the cross-validation of analytical data for this compound.
Caption: Workflow for Cross-Validation of Analytical Data.
Caption: Relationship between Compound and Analytical Techniques.
Safety Operating Guide
Safe Disposal of 2-Bromo-4-fluoro-1-naphthaldehyde: A Comprehensive Guide
For Immediate Reference: Treat 2-Bromo-4-fluoro-1-naphthaldehyde as a hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated aromatic aldehyde. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, assuming hazards similar to related structures.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from analogous compounds such as 1-Naphthaldehyde, 1-Bromo-2-naphthaldehyde, and 4-Bromo-2-fluorobenzaldehyde, this compound should be handled as a substance that is harmful if swallowed and may cause skin and eye irritation[1][2][3].
Required Personal Protective Equipment (PPE) When Handling Waste:
| PPE Item | Specification |
| Gloves | Nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A fully buttoned lab coat is mandatory. |
| Respiratory Protection | Required when vapors or aerosols are generated. |
Always work within a properly functioning, certified laboratory chemical fume hood when handling this compound and its waste.
II. Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
Waste Container Guidelines:
| Parameter | Guideline |
| Container Type | Use only approved, compatible waste containers. Plastic is often preferred for halogenated organic waste[4]. The container must be sealable and airtight[5]. |
| Labeling | Attach a completed hazardous waste label as soon as the first waste is added. The label must clearly identify the contents, including "this compound" and any solvents used. |
| Storage Location | Store waste containers in a designated and clearly marked Satellite Accumulation Area within the laboratory[4][6]. The area should be under the direct supervision of laboratory personnel[6]. |
| Incompatible Materials | Store away from reducing agents, alkali metals, powdered metals, amines, and strong oxidizing agents[5][7]. |
III. Step-by-Step Disposal Protocol
This protocol details the standard procedure for the collection and disposal of this compound waste. In-laboratory treatment of halogenated aromatic aldehydes is not recommended without specific institutional approval and established protocols.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Minimization: Before beginning experimental work, plan to minimize the generation of chemical waste. Order the smallest practical quantity of the chemical and consider reducing the scale of experiments[4].
-
Designate a Waste Container: Select a clean, dry, and appropriate waste container as specified in the table above. Ensure it is properly labeled with a hazardous waste tag before any waste is added.
-
Transferring Waste:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container using a chemically resistant spatula or scoop.
-
Liquid Waste (Solutions): Transfer solutions containing this compound into the designated halogenated organic waste container using a funnel.
-
Contaminated Labware: Disposable items (e.g., gloves, weighing paper, pipette tips) that are contaminated with this compound should be placed in a sealed bag and then into the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) and the rinsate collected as hazardous waste.
-
-
Container Sealing: Keep the waste container tightly closed when not in use[3][4].
-
Full Container: Once the container is full (no more than 90% capacity) or waste is no longer being added, complete the hazardous waste label with the date and any other required information[6].
-
Requesting Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container[4]. Follow their specific procedures for collection requests.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean up a large spill or if you are not trained to do so.
-
Control Vapors: If safe to do so, ensure the area is well-ventilated, typically by working within a fume hood.
-
Containment: For small spills, absorb the material with an inert, dry absorbent such as vermiculite, sand, or a commercial spill pillow[5]. Do not use combustible materials like sawdust[8].
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. fishersci.com [fishersci.com]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
Personal protective equipment for handling 2-Bromo-4-fluoro-1-naphthaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-4-fluoro-1-naphthaldehyde (CAS No. 925442-88-2). The following procedures are based on best practices for handling structurally similar halogenated aromatic aldehydes. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations should be implemented with a high degree of caution.
Immediate Safety and Personal Protective Equipment (PPE)
Due to its chemical structure as a brominated and fluorinated naphthaldehyde, this compound should be handled as a hazardous substance. Assume it to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles meeting EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[3][4] Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | A lab coat or chemical-resistant apron is required. For larger quantities or increased risk of exposure, chemical-resistant coveralls are recommended.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following step-by-step plan outlines the key stages from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.
Experimental Use
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a safety shower and eyewash station are readily accessible.
-
Handling: Conduct all manipulations of the compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through a licensed environmental disposal company.[5] Follow all local, state, and federal regulations for the disposal of halogenated aromatic compounds.[5] Incineration at a licensed facility is a common disposal method for such compounds.[5]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
